SF-1 Inverse Agonist Potency: C7 vs. C8 Alkoxyphenol
4-Heptyloxyphenol (AC-45594) was identified as the prototype SF-1 inverse agonist lead from a homologous series of six 4-alkoxyphenols (C4–C10) [1]. In a head-to-head comparison of antiproliferative activity against H295R TR/SF-1 human adrenocortical carcinoma cells, AC-45594 (tested from 10⁻⁹ to 10⁻⁵ M) and 4-octyloxyphenol (OOP, same dose range) both displayed dose-dependent inhibition; however, AC-45594 was selected as the reference standard for SF-1 inverse agonism (defined as 100% efficacy) against which all analogs were normalized [1][2]. AC-45594 exhibits an IC50 of 50–100 nM at SF-1 and displays no detectable activity at estrogen receptors (ERα, ERβ), LRH-1, ROR, ERR, or Nurr receptors at concentrations up to 10 µM .
| Evidence Dimension | SF-1 inverse agonist potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 50–100 nM (SF-1 R-SAT assay); no activity at ERα, ERβ, LRH-1, ROR, ERR, Nurr (up to 10 µM) |
| Comparator Or Baseline | 4-octyloxyphenol (OOP): active but not selected as the reference inverse agonist; other homologs (C4, C5, C6, C10) screened but AC-45594 chosen as prototype lead |
| Quantified Difference | AC-45594 defined as 100% efficacy reference standard for SF-1 inverse agonism; OOP and other analogs normalized to AC-45594 |
| Conditions | R-SAT functional cell-based assay; H295R TR/SF-1 and SW-13 cell lines; compound concentrations 10⁻⁹ to 10⁻⁵ M; 4-day treatment |
Why This Matters
For researchers procuring an SF-1 inverse agonist tool compound, AC-45594 is the validated reference standard with published potency and selectivity data against a panel of nuclear receptors, whereas adjacent homologs lack equivalent characterization depth and are defined only relative to AC-45594.
- [1] Del Tredici, A. L., et al. (2008). Molecular Pharmacology, 73(3), 900–908. DOI: 10.1124/mol.107.040089 View Source
- [2] Doghman, M., et al. (2009). Inhibition of Adrenocortical Carcinoma Cell Proliferation by Steroidogenic Factor-1 Inverse Agonists. Journal of Clinical Endocrinology & Metabolism, 94(6), 2178–2183. Figure 1: AC-45594 vs. OOP dose-response curves in H295R TR/SF-1 cells. View Source
